molecular formula C25H18FN3O2S2 B12004372 (5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623936-05-0

(5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12004372
CAS No.: 623936-05-0
M. Wt: 475.6 g/mol
InChI Key: VRDGEMRYQJOGJI-XKZIYDEJSA-N
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Description

The compound (5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors

    Formation of the Pyrazole Ring: This step involves the reaction of a hydrazine derivative with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Introduction of Fluoro and Methyl Groups: The fluoro and methyl groups are introduced via electrophilic aromatic substitution reactions using reagents such as fluorine gas or N-fluorobenzenesulfonimide and methyl iodide or dimethyl sulfate.

    Cyclization to Form Thiazolidinone Ring: The final step involves the cyclization of the intermediate with a thiourea derivative under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Material Science: It is studied for its potential use in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

(5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other similar compounds, such as:

  • (5Z)-5-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(3-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

These compounds share similar structural features but differ in the presence or absence of specific substituents, which can significantly impact their chemical and biological properties.

Properties

CAS No.

623936-05-0

Molecular Formula

C25H18FN3O2S2

Molecular Weight

475.6 g/mol

IUPAC Name

(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H18FN3O2S2/c1-16-9-10-17(12-21(16)26)23-18(14-29(27-23)19-6-3-2-4-7-19)13-22-24(30)28(25(32)33-22)15-20-8-5-11-31-20/h2-14H,15H2,1H3/b22-13-

InChI Key

VRDGEMRYQJOGJI-XKZIYDEJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)F

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)F

Origin of Product

United States

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